4-ethoxy-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
4-ethoxy-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. Key structural elements include:
- Sulfonamide group: A classic pharmacophore in antimicrobial and enzyme-inhibiting agents.
- Ethoxy group: A lipophilic substituent on the benzene ring, likely influencing pharmacokinetic properties.
The compound’s synthesis likely involves alkylation of a triazole intermediate with a bromoethyl-sulfonamide derivative, analogous to methods described for structurally related triazolo-thiadiazoles .
Properties
IUPAC Name |
4-ethoxy-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S2/c1-2-28-17-6-8-18(9-7-17)30(26,27)22-11-10-16-13-29-20-23-19(24-25(16)20)14-4-3-5-15(21)12-14/h3-9,12-13,22H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWZEOYSUCWKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves multiple steps, including the formation of the triazole and thiazole rings, followed by their coupling with the fluorophenyl group and the sulfonamide moiety. The reaction conditions typically involve the use of solvents like 1,4-dioxane or 1,2-dichloroethane, and the reactions are often carried out under reflux conditions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Scientific Research Applications
4-ethoxy-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes like signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally and functionally related sulfonamide-triazole hybrids (Table 1).
Table 1: Structural and Functional Comparison of Sulfonamide-Triazole Derivatives
Key Comparative Insights
Structural Variations: The title compound’s triazolo-thiazole core differs from triazolo-thiadiazoles (e.g., ) in sulfur placement, altering electronic properties. The 3-fluorophenyl group contrasts with 2,4-difluorophenyl substituents in ’s compounds, which may enhance steric bulk and alter binding pocket interactions .
Synthesis Pathways: Alkylation with α-halogenated ketones (e.g., 2-bromoacetophenone) is a common step for triazolo-thiazoles and triazolo-thiadiazoles . Cyclization of hydrazinecarbothioamides () or thiosemicarbazides () highlights the versatility of triazole-forming reactions .
Fluorine substituents lower pKa of sulfonamide NH, improving solubility and enzyme-binding capacity via hydrogen bonding .
Bioactivity Trends :
- Sulfonamide-triazole hybrids broadly exhibit antimicrobial activity , though specific data for the title compound is lacking. ’s analogs show efficacy against Gram-positive bacteria, suggesting a possible shared mechanism .
- Planar triazolo-thiadiazoles () demonstrate enhanced π-π stacking, which may improve DNA intercalation or kinase inhibition .
Caveats and Limitations
- Limited bioavailability data for the title compound necessitates further pharmacokinetic profiling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
